- Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, Bioorganic & Medicinal Chemistry Letters, 2007, 17(22), 6354-6363
Cas no 90536-74-6 (2,4,6-Trihydroxybenzoic Acid Ethyl Ester)
2,4,6-Trihydroxybenzoic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trihydroxybenzoic Acid Ethyl Ester
- Ethyl 2,4,6-trihydroxybenzoate
- 2,4,6-Trihydroxybenz
- [ "" ]
- 90536-74-6
- BDBM50401084
- Benzoic acid, 2,4,6-trihydroxy-, ethyl ester
- DTXCID70661465
- FS-8672
- AKOS006292740
- PD119359
- Ethyl2,4,6-Trihydroxybenzoate
- Ethyl 2,4,6-trihydroxybenzoic acid
- DTXSID40710717
- CHEMBL2204435
- DB-260347
- SCHEMBL11207308
- GLXC-02773
-
- MDL: N/A
- Inchi: 1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3
- InChI Key: UBOJATHNUASNAV-UHFFFAOYSA-N
- SMILES: O=C(C1C(O)=CC(O)=CC=1O)OCC
Computed Properties
- Exact Mass: 198.05282342g/mol
- Monoisotopic Mass: 198.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 87Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.424±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 182-183 ºC
- Boiling Point: 366.5±22.0 °C at 760 mmHg
- Flash Point: 149.0±15.8 °C
- Solubility: Slightly soluble (4 g/l) (25 º C),
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2,4,6-Trihydroxybenzoic Acid Ethyl Ester Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2,4,6-Trihydroxybenzoic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098728-1g |
2,4,6-Trihydroxybenzoic Acid Ethyl Ester |
90536-74-6 | 95% | 1g |
$875.00 | 2023-08-31 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4016-1 mg |
Ethyl 2,4,6-trihydroxybenzoate |
90536-74-6 | 1mg |
¥1955.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E83100-5mg |
Ethyl 2,4,6-trihydroxybenzoate |
90536-74-6 | ,HPLC≥98% | 5mg |
¥1920.0 | 2023-09-07 | |
| TRC | T795055-100mg |
2,4,6-Trihydroxybenzoic Acid Ethyl Ester |
90536-74-6 | 100mg |
$161.00 | 2023-05-17 | ||
| TRC | T795055-1g |
2,4,6-Trihydroxybenzoic Acid Ethyl Ester |
90536-74-6 | 1g |
$1148.00 | 2023-05-17 | ||
| Ambeed | A790700-1g |
Ethyl 2,4,6-Trihydroxybenzoate |
90536-74-6 | 98+% | 1g |
$1094.0 | 2025-04-15 | |
| TargetMol Chemicals | TN4016-5 mg |
Ethyl 2,4,6-trihydroxybenzoate |
90536-74-6 | 98% | 5mg |
¥ 1,190 | 2023-07-11 | |
| TargetMol Chemicals | TN4016-1 mL * 10 mM (in DMSO) |
Ethyl 2,4,6-trihydroxybenzoate |
90536-74-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1290 | 2023-09-15 | |
| TargetMol Chemicals | TN4016-5mg |
Ethyl 2,4,6-trihydroxybenzoate |
90536-74-6 | 5mg |
¥ 1190 | 2024-07-20 | ||
| A2B Chem LLC | AC96178-100mg |
Ethyl 2,4,6-Trihydroxybenzoate |
90536-74-6 | 98 | 100mg |
$592.00 | 2024-05-20 |
2,4,6-Trihydroxybenzoic Acid Ethyl Ester Production Method
Production Method 1
2,4,6-Trihydroxybenzoic Acid Ethyl Ester Raw materials
2,4,6-Trihydroxybenzoic Acid Ethyl Ester Preparation Products
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2,4,6-Trihydroxybenzoic Acid Ethyl Ester Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Hydroxybenzoic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 2,4,6-Trihydroxybenzoic Acid Ethyl Ester
Introduction to 2,4,6-Trihydroxybenzoic Acid Ethyl Ester (CAS No. 90536-74-6)
2,4,6-Trihydroxybenzoic Acid Ethyl Ester, with the chemical identifier CAS No. 90536-74-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of trihydroxybenzoic acid has garnered attention due to its structural properties and potential applications in various scientific domains. The presence of multiple hydroxyl groups and the ethyl ester functionality imparts unique reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry and a candidate for further biological evaluation.
The molecular structure of 2,4,6-Trihydroxybenzoic Acid Ethyl Ester consists of a benzoic acid core substituted with hydroxyl groups at the 2-, 4-, and 6-positions, with an ethyl ester group attached to the carboxylic acid moiety. This configuration endows the compound with the ability to participate in diverse chemical reactions, including esterification, hydrolysis, and condensation reactions, which are pivotal in the synthesis of more complex molecules. The compound's solubility profile in both polar and non-polar solvents further enhances its utility as a versatile building block in chemical synthesis.
In recent years, there has been growing interest in polyhydroxybenzoic acid derivatives due to their reported bioactive properties. Studies have suggested that compounds with similar structural motifs may exhibit antimicrobial, anti-inflammatory, or antioxidant activities. The ethylation of the carboxylic acid group in 2,4,6-Trihydroxybenzoic Acid Ethyl Ester not only modifies its physical properties but also influences its biological interactions. The ester group can be hydrolyzed under specific conditions to regenerate the corresponding carboxylic acid, providing a strategic handle for further functionalization.
One of the most compelling aspects of 2,4,6-Trihydroxybenzoic Acid Ethyl Ester is its potential role as a precursor in the synthesis of natural product analogs. Researchers have leveraged similar compounds to develop inhibitors targeting various biological pathways. For instance, modifications of triterpenoid structures have been explored for their potential in modulating enzyme activity relevant to metabolic disorders. The hydroxyl-rich scaffold of 2,4,6-Trihydroxybenzoic Acid Ethyl Ester aligns well with this approach, offering opportunities to design molecules with tailored biological activities.
The pharmaceutical industry has also shown interest in this class of compounds for their potential as drug candidates or pharmacophores. The ability to derivatize 2,4,6-Trihydroxybenzoic Acid Ethyl Ester into more complex structures allows for the exploration of novel therapeutic agents. Recent advancements in computational chemistry have enabled virtual screening of such derivatives against large databases of biological targets, streamlining the drug discovery process. This approach has identified several promising candidates that warrant further experimental validation.
From a synthetic chemistry perspective, 2,4,6-Trihydroxybenzoic Acid Ethyl Ester serves as an excellent model compound for studying regioselective reactions and catalyst development. The multiple reactive sites on its structure provide chemists with a platform to test new methodologies for functional group manipulation. For example, transition metal-catalyzed cross-coupling reactions can be employed to introduce additional substituents at specific positions on the benzene ring. Such transformations are crucial for generating libraries of compounds with diverse properties for downstream applications.
The agrochemical sector has not been left behind in exploring the potential of polyhydroxybenzoic acid derivatives. Plants naturally produce analogous compounds that play roles in defense mechanisms against pathogens and environmental stressors. Synthetic analogs like 2,4,6-Trihydroxybenzoic Acid Ethyl Ester could serve as precursors for developing novel agrochemicals that enhance crop resilience or pest resistance without compromising ecological balance. This aligns with global efforts to sustainable agriculture by reducing reliance on traditional chemical pesticides.
In conclusion,2,4,6-Trihydroxybenzoic Acid Ethyl Ester (CAS No. 90536-74-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for further research and development in pharmaceuticals、agrochemicals、and materials science。 As synthetic methodologies continue to evolve,the utility of this compound is expected to expand,offering new opportunities for innovation and discovery.
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